N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide
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Overview
Description
N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide is a derivative of indole, a heterocyclic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide interacts with various enzymes and proteins in biochemical reactions. It has been found to induce late cellular apoptosis, suggesting that it interacts with enzymes and proteins involved in the regulation of cell death .
Cellular Effects
The compound this compound has been observed to have significant effects on various types of cells. In particular, it has been found to accumulate U937 cells in the S phase and substantially induce late cellular apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide typically involves the reaction of 1-ethyl-2-oxoindoline with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indolinone moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products Formed
Oxidation: Oxo derivatives of the indolinone moiety.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
- N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide
- N-(1-ethyl-2-oxoindolin-5-yl)pyridine-3-sulfonamide
Uniqueness
N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide is unique due to its naphthalene sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit higher potency and selectivity in its biological activities, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-2-22-18-11-10-16(12-15(18)13-20(22)23)21-26(24,25)19-9-5-7-14-6-3-4-8-17(14)19/h3-12,21H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHGRGRNZIGHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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